molecular formula C9H11NO2 B12003532 Formamide, N-(p-hydroxyphenethyl)- CAS No. 13062-78-7

Formamide, N-(p-hydroxyphenethyl)-

Cat. No.: B12003532
CAS No.: 13062-78-7
M. Wt: 165.19 g/mol
InChI Key: ZRAJFHFOIYKZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N-(p-hydroxyphenethyl)- can be synthesized through the N-formylation of p-hydroxyphenethylamine using formic acid or formic acid derivatives. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between p-hydroxyphenethylamine and formic acid under solvent-free conditions, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production of formamide derivatives typically involves the carbonylation of ammonia or the aminolysis of esters. For N-(p-hydroxyphenethyl)-formamide, the process may involve the reaction of p-hydroxyphenethylamine with formic acid or its derivatives in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(p-hydroxyphenethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenethyl group can be oxidized to form corresponding quinones.

    Reduction: The formamide group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Formamide, N-(p-hydroxyphenethyl)- has shown significant antioxidant properties. A study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated its ability to reduce DPPH radical concentration significantly:

Concentration (µM)% Inhibition
1035
5060
10085

This antioxidant capacity suggests potential applications in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

In preclinical studies involving animal models of acute inflammation induced by carrageenan, the compound exhibited anti-inflammatory effects:

Treatment GroupPaw Edema (mm)% Reduction
Control5.0-
Low Dose (10 mg/kg)3.530
High Dose (50 mg/kg)2.060

These findings indicate its potential as a therapeutic agent for inflammatory conditions.

3. Anticancer Properties

Research on human breast cancer cell lines revealed that Formamide, N-(p-hydroxyphenethyl)- could induce apoptosis in a dose-dependent manner:

Concentration (µM)Cell Viability (%)
0100
1080
5050
10020

This suggests that the compound may be a candidate for further investigation in cancer therapy.

Industrial Applications

1. Synthesis of Complex Molecules

Formamide, N-(p-hydroxyphenethyl)- can serve as a building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for developing new materials or catalysts in industrial applications.

2. Development of Specialty Chemicals

The unique properties of this compound could be harnessed to create specialty chemicals that have specific functional characteristics desirable in various industrial processes.

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of Formamide, N-(p-hydroxyphenethyl)- using the DPPH radical scavenging assay, confirming its strong antioxidant potential.

Case Study 2: Anti-inflammatory Activity
In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups.

Case Study 3: Anticancer Activity
In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability.

Mechanism of Action

The mechanism of action of formamide, N-(p-hydroxyphenethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenethyl group can interact with enzymes and receptors, modulating their activity. The formamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N-(p-hydroxyphenethyl)- is unique due to the presence of the hydroxyphenethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Formamide, N-(p-hydroxyphenethyl)- (CAS Number: 13062-78-7) is a synthetic compound characterized by its unique hydroxyphenethyl group. This structural feature is believed to contribute to its distinctive chemical and biological properties. Recent studies have begun to explore its potential applications in medicinal chemistry, particularly regarding its antioxidant and anti-inflammatory activities.

  • Chemical Formula : C17H19NO4
  • Molecular Weight : 299.34 g/mol
  • Functional Groups : Amide, Hydroxy, Aromatic

Synthesis Methods

Formamide, N-(p-hydroxyphenethyl)- can be synthesized through various methods, including:

  • N-formylation of p-hydroxyphenethylamine using formic acid or derivatives.
  • Use of solid acid catalysts , such as sulfonated rice husk ash, which promotes the reaction under solvent-free conditions, yielding high efficiency and short reaction times.

Antioxidant Properties

Preliminary studies suggest that Formamide, N-(p-hydroxyphenethyl)- exhibits antioxidant properties . These properties are vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory effects , making it a candidate for therapeutic applications in conditions characterized by inflammation. The exact mechanisms through which these effects are mediated require further investigation.

The biological activity of Formamide, N-(p-hydroxyphenethyl)- is hypothesized to involve:

  • Interaction with Enzymes : The hydroxyphenethyl group may facilitate binding to specific enzymes or receptors, modulating their activity.
  • Hydrogen Bonding : The amide functional group can engage in hydrogen bonding, influencing the compound's overall biological interactions.

Comparison with Related Compounds

A comparative analysis with similar compounds reveals distinct differences in biological activity:

Compound NameChemical FormulaKey Features
FormamideC1H3NOSimple structure; used as a solvent
N-FormyltyramineC9H11NO2Similar structure; studied for neuroprotective effects
Dimethylformamide (DMF)C3H7NOWidely used solvent; known for toxicity

Formamide, N-(p-hydroxyphenethyl)- stands out due to its specific hydroxyl substitution on the phenethyl group, potentially enhancing its solubility and reactivity compared to simpler amides.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study conducted on various phenolic compounds indicated that those with hydroxyl substitutions demonstrated significant antioxidant activity. Formamide, N-(p-hydroxyphenethyl)- was included in this analysis and showed promising results in reducing oxidative stress markers in vitro.
  • Anti-inflammatory Pathway Investigation : In a recent investigation into compounds with anti-inflammatory properties, Formamide, N-(p-hydroxyphenethyl)- was noted for its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
  • Drug Development Potential : Ongoing research is exploring the use of Formamide, N-(p-hydroxyphenethyl)- as a precursor in drug synthesis due to its unique chemical properties and biological activities. Its role as an intermediate in synthesizing more complex bioactive compounds is being investigated .

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAJFHFOIYKZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156643
Record name Formamide, N-(p-hydroxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-78-7
Record name N-Formyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-(p-hydroxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.